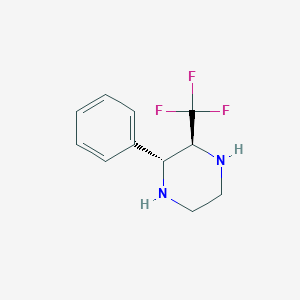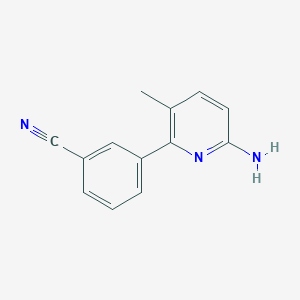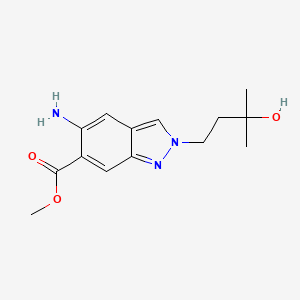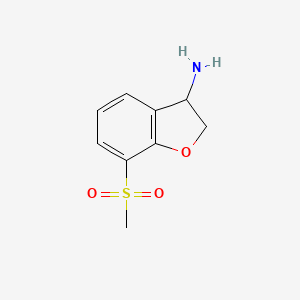
(2R,3S)-2-Phenyl-3-(trifluoromethyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3S)-2-Phenyl-3-(trifluoromethyl)piperazine: is a chiral piperazine derivative characterized by the presence of a phenyl group and a trifluoromethyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2R,3S)-2-Phenyl-3-(trifluoromethyl)piperazine typically involves the reaction of a suitable piperazine precursor with a trifluoromethylating agent and a phenylating agent under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (2R,3S)-2-Phenyl-3-(trifluoromethyl)piperazine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced piperazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group or the phenyl group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; conditions: aqueous or organic solvents, room temperature to elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; conditions: anhydrous solvents, low to moderate temperatures.
Substitution: Halogenating agents, nucleophiles; conditions: solvents like dichloromethane, catalysts such as palladium or copper complexes.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Reduced piperazine derivatives.
Substitution: Substituted piperazine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: (2R,3S)-2-Phenyl-3-(trifluoromethyl)piperazine is used as a building block in the synthesis of complex organic molecules and pharmaceuticals
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It serves as a probe to investigate the effects of trifluoromethyl and phenyl groups on biological activity.
Medicine: The compound is explored for its potential therapeutic applications, including its role as a ligand for various receptors and enzymes. It is investigated for its potential use in the treatment of neurological disorders, cancer, and infectious diseases.
Industry: In the industrial sector, this compound is used in the development of agrochemicals, polymers, and specialty chemicals. Its unique chemical properties make it valuable in the formulation of products with enhanced performance characteristics.
Wirkmechanismus
The mechanism of action of (2R,3S)-2-Phenyl-3-(trifluoromethyl)piperazine involves its interaction with specific molecular targets such as receptors, enzymes, or ion channels. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration through biological membranes. The phenyl group contributes to the compound’s binding affinity and specificity towards its targets. The compound may modulate the activity of its targets through various pathways, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
- (2R,3S)-2-Phenyl-3-(methyl)piperazine
- (2R,3S)-2-Phenyl-3-(ethyl)piperazine
- (2R,3S)-2-Phenyl-3-(fluoromethyl)piperazine
Comparison: Compared to its analogs, (2R,3S)-2-Phenyl-3-(trifluoromethyl)piperazine exhibits unique properties due to the presence of the trifluoromethyl group. This group enhances the compound’s metabolic stability, lipophilicity, and binding affinity towards biological targets. These properties make it a valuable compound in medicinal chemistry and drug development.
Eigenschaften
Molekularformel |
C11H13F3N2 |
|---|---|
Molekulargewicht |
230.23 g/mol |
IUPAC-Name |
(2R,3S)-2-phenyl-3-(trifluoromethyl)piperazine |
InChI |
InChI=1S/C11H13F3N2/c12-11(13,14)10-9(15-6-7-16-10)8-4-2-1-3-5-8/h1-5,9-10,15-16H,6-7H2/t9-,10+/m1/s1 |
InChI-Schlüssel |
PPEANHHBJZXYNL-ZJUUUORDSA-N |
Isomerische SMILES |
C1CN[C@@H]([C@H](N1)C2=CC=CC=C2)C(F)(F)F |
Kanonische SMILES |
C1CNC(C(N1)C2=CC=CC=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-(Methylethyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13038868.png)

![1,6-Dimethyl-3-(4-((1-methyl-1H-imidazol-5-yl)methoxy)phenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13038879.png)
![7-(Isopropoxycarbonyl)tricyclo[3.2.2.0(2,4)]non-8-ene-6-carboxylicacid](/img/structure/B13038881.png)


![(1R,3aS,3bR,9aR,9bR,11aR)-9b-fluoro-1,10-dihydroxy-1-(2-hydroxyacetyl)-2,9a,11a-trimethyl-1H,2H,3H,3aH,3bH,4H,5H,7H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-one](/img/structure/B13038903.png)
![(1R,2S)-1-Amino-1-[2-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13038911.png)


